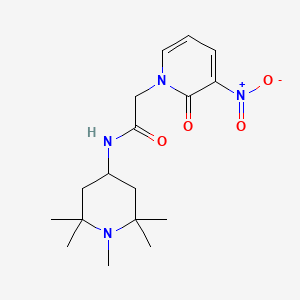![molecular formula C21H19ClN2O6 B11504834 5-(3-Chlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11504834.png)
5-(3-Chlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a hydroxy-methoxyphenyl group, and a dioxo-octahydropyrrolo[3,4-c]pyrrole core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or diketones.
Introduction of Substituents: The chlorophenyl and hydroxy-methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the dioxo groups and carboxylation to form the carboxylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
5-(3-Chlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学的研究の応用
5-(3-Chlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(3-chlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
類似化合物との比較
Similar Compounds
5-(3-Chlorophenyl)-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid: Lacks the methoxy group.
5-(3-Chlorophenyl)-3-(2-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid: Lacks the hydroxy group.
5-(3-Chlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid methyl ester: Contains a methyl ester instead of a carboxylic acid.
Uniqueness
The presence of both hydroxy and methoxy groups on the phenyl ring, along with the chlorophenyl group and the dioxo-octahydropyrrolo[3,4-c]pyrrole core, makes this compound unique
特性
分子式 |
C21H19ClN2O6 |
|---|---|
分子量 |
430.8 g/mol |
IUPAC名 |
5-(3-chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C21H19ClN2O6/c1-21(20(28)29)16-15(17(23-21)13-9-12(30-2)6-7-14(13)25)18(26)24(19(16)27)11-5-3-4-10(22)8-11/h3-9,15-17,23,25H,1-2H3,(H,28,29) |
InChIキー |
UEGQDGLWFFLESP-UHFFFAOYSA-N |
正規SMILES |
CC1(C2C(C(N1)C3=C(C=CC(=C3)OC)O)C(=O)N(C2=O)C4=CC(=CC=C4)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-6-(piperidin-1-yl)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11504754.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B11504773.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11504774.png)
![N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11504786.png)
![1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)carbonyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11504794.png)
![4-{[(3Z)-5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11504798.png)

![4-(4-hydroxyphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B11504809.png)
![2,4-Di(morpholin-4-yl)-6-[2-(propan-2-ylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11504833.png)
![ethyl 4-({(2Z)-3-[2-(4-fluorophenyl)ethyl]-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11504840.png)
![4-chloro-N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11504848.png)
![4-Adamantanyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B11504855.png)

![10-butyl-1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11504871.png)
